Field: Organic Chemistry
Summary: Tris(trimethylsilyl)silane (TMS)3SiH, a compound similar to the one , has found multiple applications in organic synthesis.
Field: Material Science
3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is an organic compound characterized by its pyridine ring, which consists of a six-membered aromatic structure containing one nitrogen atom and five carbon atoms. This compound features a dimethoxymethyl substituent and a trimethylsilyl group, which contribute to its unique chemical properties. The molecular formula is C${13}$H${19}$NO$_{2}$Si, with a molecular weight of approximately 255.39 g/mol .
The presence of the dimethoxymethyl group enhances the compound's reactivity, while the trimethylsilyl group increases its stability and solubility in organic solvents. The compound's structure allows for various
There is no known mechanism of action for 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine as it hasn't been explored in biological systems.
The chemical reactivity of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is influenced by its functional groups:
Research indicates that derivatives of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine exhibit promising biological activities:
Several synthesis methods have been developed for producing 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine:
3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine finds applications in various fields:
Interaction studies involving 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methoxy-4-trimethylsilylpyridine | Similar pyridine structure with methoxy group | Lacks dimethoxymethyl substituent |
5-Methoxy-2-trimethylsilylpyridine | Different position of methoxy and silyl groups | Altered electronic properties due to position change |
3-Dimethoxymethyl-4-methoxypyridine | Contains two methoxy groups | Increased polarity and potential reactivity |
3-(Trimethylsilyl) ethynylpyridine | Contains an ethynyl group instead of dimethoxymethyl | Enhanced reactivity towards nucleophiles |
These compounds illustrate variations in functional groups and their positions on the pyridine ring, which affect their chemical behavior and biological activities. The unique combination of dimethoxymethyl and trimethylsilyl groups in 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine distinguishes it from these similar compounds, potentially enhancing its utility in synthetic and medicinal chemistry .